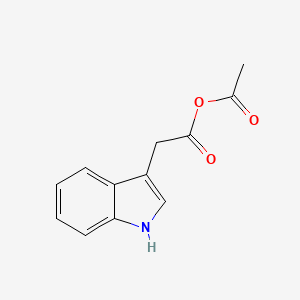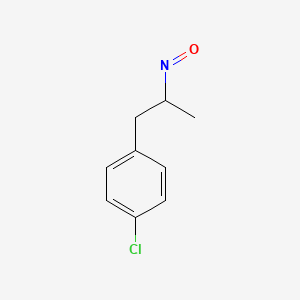
1-Chloro-4-(2-nitrosopropyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-(2-nitrosopropyl)benzene is an organic compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with a chlorine atom and a 2-nitrosopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-(2-nitrosopropyl)benzene can be achieved through several methods. One common approach involves the nitration of 1-chloro-4-propylbenzene, followed by the reduction of the nitro group to a nitroso group. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as reagents, while the reduction can be carried out using reducing agents such as iron and hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalytic hydrogenation for the reduction step can enhance efficiency and reduce the formation of by-products .
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-4-(2-nitrosopropyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitroso group can be further oxidized to a nitro group using oxidizing agents such as potassium permanganate.
Reduction: The nitroso group can be reduced to an amino group using reducing agents like sodium borohydride.
Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 1-Chloro-4-(2-nitropropyl)benzene.
Reduction: 1-Chloro-4-(2-aminopropyl)benzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Chloro-4-(2-nitrosopropyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Chloro-4-(2-nitrosopropyl)benzene involves its interaction with nucleophiles and electrophiles. The nitroso group can participate in redox reactions, while the chlorine atom can undergo nucleophilic substitution. These reactions can lead to the formation of various intermediates and products, which can interact with biological targets and pathways .
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-4-nitrobenzene: Similar structure but with a nitro group instead of a nitroso group.
1-Chloro-4-aminobenzene: Contains an amino group instead of a nitroso group.
1-Chloro-4-(2-nitropropyl)benzene: The nitroso group is oxidized to a nitro group.
Uniqueness
1-Chloro-4-(2-nitrosopropyl)benzene is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C9H10ClNO |
|---|---|
Peso molecular |
183.63 g/mol |
Nombre IUPAC |
1-chloro-4-(2-nitrosopropyl)benzene |
InChI |
InChI=1S/C9H10ClNO/c1-7(11-12)6-8-2-4-9(10)5-3-8/h2-5,7H,6H2,1H3 |
Clave InChI |
MHNRHJIRRKMGGJ-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC=C(C=C1)Cl)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3R,4S,5R)-2-[6-amino-2-(3-methylbutoxy)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15218583.png)
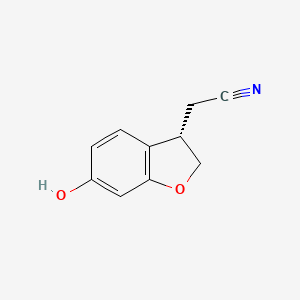
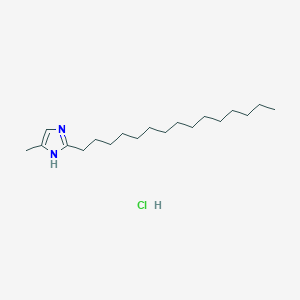

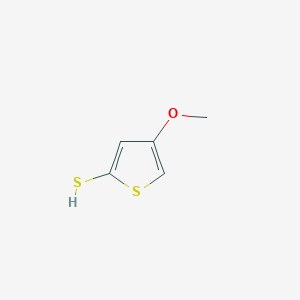
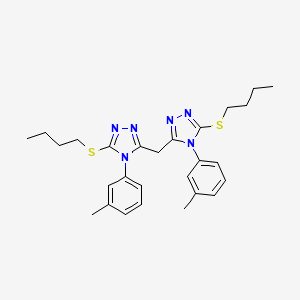
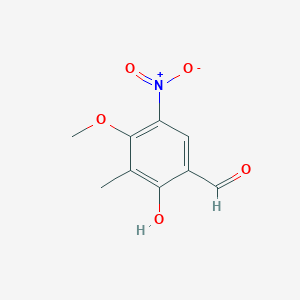
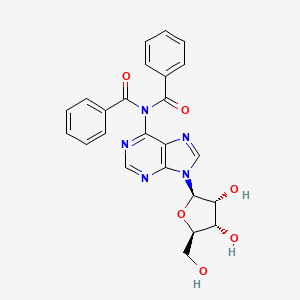

![3-(Trifluoromethyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B15218661.png)
![5-[(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)oxy]pyridine-3-carboxylic acid](/img/structure/B15218668.png)
![(S)-2-Oxa-8-azaspiro[4.5]decan-4-ol](/img/structure/B15218670.png)
